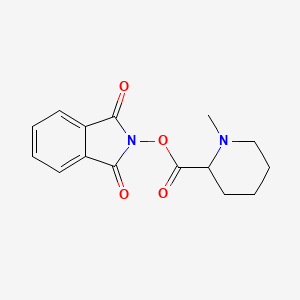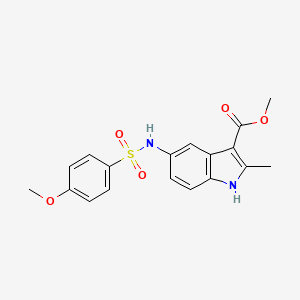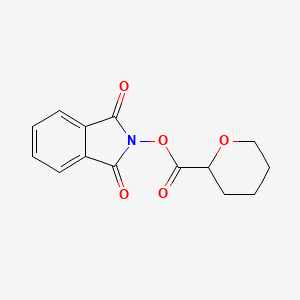
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylpiperidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylpiperidine-2-carboxylate (DIMPC) is an organic compound that is widely used in research and development laboratories due to its unique properties. It is a heterocyclic compound with a molecular formula of C18H22N2O4 and a molecular weight of 326.37 g/mol. DIMPC is a colorless, odorless, crystalline solid at room temperature and is soluble in water, ethanol, and other organic solvents. The compound has been studied extensively in recent years due to its potential applications in a wide range of fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylpiperidine-2-carboxylate is not completely understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the synthesis of DNA, RNA, and proteins. Additionally, it is believed to act as an antioxidant and to have anti-inflammatory properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that the compound may have anti-cancer and anti-inflammatory properties. Additionally, it has been suggested that the compound may have anti-bacterial and antiviral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylpiperidine-2-carboxylate in laboratory experiments is its availability. The compound is readily available and can be easily synthesized using simple methods. Additionally, the compound is relatively stable and can be stored for extended periods of time. The main disadvantage of using this compound in laboratory experiments is its toxicity. The compound is toxic and should be handled with caution.
Direcciones Futuras
The potential applications of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylpiperidine-2-carboxylate are vast and the compound has the potential to be used in a wide range of fields. Future research should focus on further exploring the biochemical and physiological effects of the compound, as well as developing new methods for its synthesis. Additionally, further research should be conducted to explore the potential applications of this compound in medicinal chemistry, biochemistry, and pharmacology. Finally, further research should be conducted to explore the potential of this compound as an antioxidant and anti-inflammatory agent.
Métodos De Síntesis
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylpiperidine-2-carboxylate can be synthesized through a variety of methods, including the condensation of 1-methylpiperidine-2-carboxylic acid with 2,3-dihydroisoindole-1,3-dione. The reaction is carried out in an inert atmosphere with the help of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out at a temperature of 80-100°C for 2-4 hours. The yield of the reaction is usually high and the product is obtained in a pure form.
Aplicaciones Científicas De Investigación
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylpiperidine-2-carboxylate is widely used in scientific research due to its unique properties. It has been used in the synthesis of various compounds, such as imidazolium salts and quinolines. It has also been used as a starting material for the synthesis of a variety of heterocyclic compounds. Additionally, this compound has been used in the synthesis of chiral compounds, which are important in the development of new drugs.
Propiedades
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 1-methylpiperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-16-9-5-4-8-12(16)15(20)21-17-13(18)10-6-2-3-7-11(10)14(17)19/h2-3,6-7,12H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOWEXVAFCLLAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chlorothieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B6605521.png)


![3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6605544.png)
![4-(aminomethyl)-N-ethyl-N-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide, bis(trifluoroacetic acid)](/img/structure/B6605548.png)
![N'-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide](/img/structure/B6605553.png)
![tert-butyl 2-[(2-cyclopropylethyl)sulfanyl]-4-oxo-1H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B6605560.png)
![ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate](/img/structure/B6605563.png)
![2-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid](/img/structure/B6605571.png)

![N'-[(adamantan-2-yl)methyl]-4-(pyrimidin-2-yl)piperazine-1-carboximidamide hydrobromide](/img/structure/B6605604.png)

amino}acetic acid, Mixture of diastereomers](/img/structure/B6605618.png)
